molecular formula C9H13FN2 B15276754 N-butyl-6-fluoropyridin-2-amine

N-butyl-6-fluoropyridin-2-amine

Cat. No.: B15276754
M. Wt: 168.21 g/mol
InChI Key: HGSYUZYLXOQXPC-UHFFFAOYSA-N
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Description

N-butyl-6-fluoropyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-6-fluoropyridin-2-amine typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halides or nitro groups in position 2 are often used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves the use of cost-effective and readily available reagents. The process is designed to be scalable, with high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-butyl-6-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines .

Scientific Research Applications

N-butyl-6-fluoropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-6-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interaction with biological molecules. This can affect various pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

  • 2-Amino-6-fluoropyridine
  • 4-Fluoropyridine
  • 2,4,6-Trifluoropyridine

Comparison: N-butyl-6-fluoropyridin-2-amine is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity compared to other fluorinated pyridines. The butyl group can also affect the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

N-butyl-6-fluoropyridin-2-amine

InChI

InChI=1S/C9H13FN2/c1-2-3-7-11-9-6-4-5-8(10)12-9/h4-6H,2-3,7H2,1H3,(H,11,12)

InChI Key

HGSYUZYLXOQXPC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=CC=C1)F

Origin of Product

United States

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